A Technical Guide to the Molecular Mechanisms of Coralyne Chloride Hydrate
A Technical Guide to the Molecular Mechanisms of Coralyne Chloride Hydrate
Abstract
Coralyne, a planar, cationic protoberberine alkaloid, has garnered significant scientific interest for its potent anti-leukemic and anti-cancer properties. This technical guide provides an in-depth exploration of the core mechanisms of action of its chloride hydrate form. We will dissect the compound's multi-faceted interactions with key cellular macromolecules, primarily focusing on its role as a DNA-intercalating agent with a unique preference for triplex structures, and as a potent inhibitor of critical nuclear enzymes such as topoisomerase and telomerase. Furthermore, this guide details the downstream cellular consequences, including the induction of apoptosis and cell cycle modulation. To provide actionable insights for the research community, we include validated, step-by-step experimental protocols for investigating these mechanisms, complete with data interpretation guidelines and visualizations of the underlying molecular pathways and workflows.
Introduction: The Molecular Profile of Coralyne
Coralyne is a synthetic isoquinoline alkaloid distinguished by its rigid, planar aromatic ring system and a permanent positive charge. These structural features are fundamental to its primary mechanism of action: direct interaction with nucleic acids. Its biological significance stems from its ability to function as a dual inhibitor of topoisomerase I and II and to inhibit telomerase, activities that are central to its anti-proliferative effects against various cancer cell lines.[1][2][3] The compound's efficacy can be significantly enhanced through photosensitization, where exposure to UVA light dramatically boosts its DNA-damaging and apoptotic effects.[4][5] This guide will elucidate these mechanisms, providing both the theoretical framework and the practical methodologies for their investigation.
Primary Mechanism of Action: A Multi-Targeted Approach
Coralyne exerts its biological effects not through a single target but by engaging multiple critical cellular components. The core of its action can be categorized into direct DNA interaction and enzymatic inhibition.
Direct Interaction with Nucleic Acids
The defining characteristic of coralyne is its ability to bind DNA. This interaction is not monolithic and involves several distinct modes, the most significant being intercalation and a pronounced stabilization of non-canonical DNA structures.
-
DNA Intercalation and Triplex Stabilization: The planarity of the coralyne molecule allows it to insert itself between the base pairs of DNA. More notably, coralyne shows a remarkable preference for binding to and stabilizing intramolecular DNA triple helices.[6][7][8] Spectroscopic and footprinting studies have revealed a specific affinity for TAT (thymine-adenine-thymine) triplets over CG-C+ (cytosine-guanine-cytosine) triplets.[9][10] This interaction is thermodynamically favorable and can cause the disproportionation of DNA duplexes into more stable triplex structures in the presence of the compound.[7] This high affinity for triplex DNA presents a promising avenue for targeted anti-gene strategies.
T A T
T A T
>]; }
"Coralyne" [label="Coralyne", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intercalation" [shape=plaintext, label="Intercalation"]; "Stabilization" [shape=plaintext, label="High-Affinity\nStabilization"];
"Coralyne" -> "Intercalation" [arrowhead=none]; "Intercalation" -> "Duplex" [label=" General\n Intercalation ", fontcolor="#5F6368"]; "Coralyne" -> "Stabilization" [arrowhead=none]; "Stabilization" -> "Triplex" [label=" Preferential\n Binding ", color="#EA4335", fontcolor="#EA4335", penwidth=2]; } Caption: Coralyne intercalates into duplex DNA and preferentially stabilizes T•A•T triplex DNA.
Inhibition of Key Nuclear Enzymes
Coralyne's anti-proliferative activity is critically linked to its ability to disrupt the function of enzymes that regulate DNA topology and maintenance.
-
Topoisomerase I and II Poisoning: DNA topoisomerases are essential for resolving topological stress during replication and transcription.[1][11] Coralyne acts as a topoisomerase "poison," rather than a simple inhibitor. It stabilizes the transient covalent complex formed between topoisomerase I and DNA (the "cleavable complex").[11][12] This prevents the enzyme from re-ligating the DNA strand break it creates, leading to an accumulation of single-strand breaks that can collapse replication forks and trigger cell death.[12] Its mechanism is analogous to the well-known topoisomerase I inhibitor, camptothecin.[12] Coralyne and its analogues have also demonstrated potent activity as topoisomerase II poisons.[1][3]
-
Telomerase Inhibition: Telomerase is a reverse transcriptase that maintains telomere length, thereby enabling the replicative immortality of most cancer cells. Coralyne has been shown to be an effective inhibitor of telomerase activity.[2] This action compromises telomere integrity, leading to telomere erosion, and ultimately contributing to cell cycle arrest and senescence or apoptosis in cancer cells.
Cellular Consequences and Downstream Signaling
The molecular interactions of coralyne culminate in profound cellular effects, primarily cell cycle disruption and the induction of programmed cell death.
-
Induction of Apoptosis: The accumulation of DNA damage from topoisomerase poisoning and other interactions is a powerful trigger for apoptosis. Coralyne induces apoptosis through multiple pathways. Studies show that upon photosensitization with UVA light, coralyne can activate a p53-independent apoptotic cascade.[5] This process involves the activation of the Chk2-dependent S-phase checkpoint, leading to cell cycle arrest and subsequent activation of initiator (caspase-9) and executioner (caspase-3) caspases.[5] Further research has identified dual signaling axes, including ATR-p38 MAPK and JAK2-STAT1, that function upstream of BAX activation, linking both intrinsic and extrinsic apoptotic pathways to coralyne's photosensitizing effect.[4]
-
Modulation of the Cell Cycle: Coralyne's impact on DNA integrity and repair mechanisms directly influences cell cycle progression. Interestingly, while ionizing radiation alone causes an accumulation of cells in the G2/M phase, pretreatment with coralyne can abrogate this G2/M arrest, suggesting it interferes with the damage checkpoint and enhances the lethal effects of radiation.[2]
Experimental Protocols for Mechanistic Investigation
To facilitate further research, this section provides validated, step-by-step protocols for key assays used to characterize the mechanism of action of coralyne.
Characterizing DNA Binding Affinity via Fluorescence Spectroscopy
This protocol leverages the intrinsic fluorescence of coralyne, which is often quenched upon intercalation into DNA.[8] The change in fluorescence intensity is used to determine the binding affinity.
Principle: The binding of a fluorescent ligand (coralyne) to a non-fluorescent macromolecule (DNA) can alter its quantum yield. By titrating a fixed concentration of coralyne with increasing concentrations of DNA, one can measure the fractional saturation and calculate the binding constant (K).[13]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of coralyne chloride hydrate (e.g., 1 mM in DMSO) and a stock solution of calf thymus DNA (e.g., 1 mg/mL in a suitable buffer like 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the precise DNA concentration spectrophotometrically.
-
Prepare a working solution of coralyne (e.g., 1 µM) in the assay buffer.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer. Set the excitation wavelength for coralyne (typically around 420 nm) and scan the emission spectrum (typically 450-600 nm). Identify the wavelength of maximum emission.
-
-
Titration:
-
Place a known volume of the 1 µM coralyne working solution into a quartz cuvette.
-
Record the initial fluorescence intensity (F₀) at the emission maximum.
-
Add small, sequential aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate (e.g., 2-3 minutes).
-
Record the fluorescence intensity (F) after each addition. Correct for dilution effects.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) versus the DNA concentration.
-
Calculate the fraction of bound ligand (ƒ) at each DNA concentration.
-
Use a modified Scatchard plot or non-linear regression analysis fitting to a suitable binding model to determine the binding constant (K) and the number of binding sites (n).[13]
-
Assessing DNA Conformational Changes via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA. Ligand binding that alters DNA conformation can be readily detected.[14][15]
Principle: B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[16] Intercalation by ligands like coralyne can cause changes in the intensity of these bands and may induce new CD bands, reflecting structural perturbations of the DNA helix.[15][17]
Methodology:
-
Sample Preparation:
-
Prepare a solution of DNA (e.g., 50 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Prepare a concentrated stock solution of coralyne.
-
-
Spectral Acquisition:
-
Record the CD spectrum of the DNA solution alone from approximately 220 nm to 320 nm in a 1 cm path length cuvette. This is the reference spectrum.
-
Add a specific molar ratio of coralyne to the DNA solution (e.g., 1:10 drug:base pair ratio).
-
Incubate for 10-15 minutes at room temperature.
-
Record the CD spectrum of the DNA-coralyne complex.
-
Subtract the spectrum of the buffer (and coralyne alone, if it has a signal in this region) from the sample spectra.
-
-
Data Interpretation:
-
Compare the spectrum of the complex to the DNA-only spectrum.
-
An increase or decrease in the ellipticity of the characteristic B-DNA bands or shifts in the peak wavelengths indicates a conformational change induced by coralyne binding.
-
Validating Topoisomerase I Poisoning via DNA Cleavage Assay
This assay provides direct evidence of a compound's ability to stabilize the topoisomerase I-DNA cleavable complex.[18][19]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA by introducing a transient single-strand nick. In the presence of a poison like coralyne, the enzyme remains covalently bound to the 3' end of the nicked DNA. Addition of a strong denaturant like SDS traps this complex and reveals the nicked, linear form of the plasmid on an agarose gel.[18][20]
Methodology:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine:
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg)
-
10x Topoisomerase I Assay Buffer
-
Coralyne (at various concentrations; include a no-drug control and a positive control like Camptothecin)
-
Nuclease-free water to a final volume of ~18 µL.
-
-
-
Enzyme Addition and Incubation:
-
Add human Topoisomerase I (1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Trapping the Complex:
-
Stop the reaction and trap the cleavable complex by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL).
-
Incubate at 37°C for an additional 30 minutes to digest the enzyme.[21]
-
-
Analysis by Agarose Gel Electrophoresis:
-
Add 6x gel loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel in 1x TAE or TBE buffer.
-
Visualize the DNA bands under UV light.
-
-
Expected Results:
-
No Enzyme: Supercoiled DNA (fastest migrating).
-
Enzyme Only: Relaxed DNA (slower migrating bands).
-
Enzyme + Coralyne: A dose-dependent increase in the amount of nicked (open circular) DNA and potentially linear DNA, with a corresponding decrease in relaxed and supercoiled forms.
-
Measuring Telomerase Inhibition via TRAP Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive, PCR-based method to measure telomerase activity.[22][23]
Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate primer. Second, these extension products are amplified by PCR, generating a characteristic ladder of products with 6-base pair increments, which can be visualized on a gel.[23][24][25] An inhibitor like coralyne will reduce or eliminate the formation of these products.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cancer cells (e.g., HeLa, HCT116) and wash with PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., CHAPS or NP-40 based).[22]
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet debris and collect the supernatant containing the active telomerase. Determine protein concentration.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate with a TRAP reaction mix containing a substrate primer (e.g., TS primer), dNTPs, and buffer.
-
Add coralyne at desired concentrations (include a no-drug control).
-
Incubate at 25°C for 30-40 minutes to allow for telomeric repeat addition.[22]
-
-
PCR Amplification:
-
Detection:
-
Resolve the PCR products on a polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled primer for detection.[24]
-
-
Expected Results:
-
Positive Control (No Inhibitor): A characteristic ladder of DNA bands separated by 6 bp.
-
Coralyne-Treated: A dose-dependent decrease in the intensity and number of the ladder bands, indicating inhibition of telomerase activity.
-
Quantifying Cytotoxicity via MTT Assay
The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[27][28]
Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[29] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of coralyne in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of coralyne. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[30]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[30]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[30]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the coralyne concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data Summary
The following table summarizes representative quantitative data for coralyne's interactions, as derived from the literature. These values can serve as a benchmark for experimental validation.
| Parameter | Target/System | Value | Reference |
| Binding Affinity (Kd) | d(T)₆·d(A)₆·d(T)₆ Triplex DNA | 0.5–0.8 µM | [6][10] |
| Binding Affinity (Kd) | d(TC)n·d(GA)n·d(CT)n Triplex DNA | ~6-10 fold lower than TAT | [6][10] |
| Topoisomerase I Inhibition | Relaxation of supercoiled DNA | Complete inhibition at 167 µM | [11] |
| Cytotoxicity (IC50) | A549 cells (Clonogenic assay, 24h) | 24.82 µM (IC75) | [2] |
| Cytotoxicity (EC50) | A549 cells (PI assay, 72h) | 59.79 µM | [2] |
Conclusion and Future Directions
Coralyne chloride hydrate is a potent anti-proliferative agent that operates through a well-defined, multi-targeted mechanism of action. Its ability to intercalate into DNA, preferentially stabilize triplex structures, and act as a poison for both topoisomerase I and II underpins its capacity to induce extensive DNA damage. This damage, coupled with the inhibition of telomerase, effectively triggers cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed herein provide a robust framework for researchers to further probe these mechanisms and explore the full therapeutic potential of coralyne and its analogues. Future research should focus on leveraging its unique triplex-stabilizing properties for gene-targeted therapies and exploring combinatorial strategies, particularly those involving photosensitization or co-administration with conventional DNA-damaging agents, to enhance its clinical efficacy.
References
-
Gatto, B., et al. (1996). Inhibition of topoisomerase I function by coralyne and 5,6-dihydrocoralyne. Chemical Research in Toxicology, 9(3), 509-516. [Link]
-
Gatto, B., et al. (1996). Coralyne and related compounds as mammalian topoisomerase I and topoisomerase II poisons. Bioorganic & Medicinal Chemistry, 4(7), 1077-1085. [Link]
-
Kypr, J., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Sensors, 12(3), 3294-3316. [Link]
-
Mender, I., & Shay, J. W. (2015). Telomerase Repeated Amplification Protocol (TRAP). Bio-protocol, 5(22), e1662. [Link]
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1547-1554. [Link]
-
Gatto, B., et al. (1996). Inhibition of Topoisomerase I Function by Coralyne and 5,6-Dihydrocoralyne. Chemical Research in Toxicology, 9(3), 509-516. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Moraru-Allen, A. A., et al. (1997). Coralyne has a preference for intercalation between TA-T triples in intramolecular DNA triple helices. Nucleic Acids Research, 25(10), 1890-1896. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Herbert, B. S., et al. (2006). Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. Nature Protocols, 1(4), 1583-1590. [Link]
-
Springer Nature Experiments. (n.d.). TRAP Assay Protocols and Methods. Retrieved from [Link]
-
Johnson, W. C. (2025). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Retrieved from [Link]
-
Rill, R. L., et al. (2003). Controlling nucleic acid secondary structure by intercalation: effects of DNA strand length on coralyne-driven duplex disproportionation. Biochemistry, 42(30), 9108-9117. [Link]
-
Dragan, A. I., & Privalov, P. L. (2009). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. Methods in Molecular Biology, 543, 409-428. [Link]
-
CEITEC. (n.d.). Evaluation of telomerase activity (TRAP assay and qTRAP assay). Retrieved from [Link]
-
Delfiter, D. A., & Pages, B. J. (2014). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 9(7), 1737-1747. [Link]
-
Delfiter, D. A., & Pages, B. J. (2014). Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Nature Protocols, 9(7), 1737-1747. [Link]
-
Szarc, V., et al. (2021). Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle. International Journal of Molecular Sciences, 22(11), 5808. [Link]
-
Bhattacharyya, D., et al. (2018). Coralyne, a protoberberine alkaloid, causes robust photosenstization of cancer cells through ATR-p38 MAPK-BAX and JAK2-STAT1-BAX pathways. Chemico-Biological Interactions, 285, 27-39. [Link]
-
Bhattacharyya, D., et al. (2010). Topoisomerase Inhibitor Coralyne Photosensitizes DNA, Leading to Elicitation of Chk2-dependent S-phase Checkpoint and p53-independent Apoptosis in Cancer Cells. Antioxidants & Redox Signaling, 12(8), 945-960. [Link]
-
Lundblad, J. R., & Laurance, M. (2012). Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions. Journal of Visualized Experiments, (63), 3927. [Link]
-
Kim, N. W., & Wu, F. (1997). Advances in quantification and characterization of telomerase activity by the telomeric repeat amplification protocol (TRAP). Nucleic Acids Research, 25(13), 2595-2597. [Link]
-
Wang, Y., et al. (2023). Sequence-specific binding behavior of coralyne toward triplex DNA: An ultrafast time-resolved fluorescence spectroscopy study. The Journal of Chemical Physics, 158(4), 044903. [Link]
-
Wilson, W. D., et al. (1994). The binding of analogues of coralyne and related heterocyclics to DNA triplexes. Canadian Journal of Chemistry, 72(11), 2198-2206. [Link]
-
Moraru-Allen, A. A., et al. (1997). Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices. Nucleic Acids Research, 25(10), 1890-1896. [Link]
-
Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1547-1554. [Link]
-
Dragan, A. I., & Privalov, P. L. (2009). Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions. Methods in Molecular Biology, 543, 409-428. [Link]
-
Gatto, B., et al. (1996). Coralyne and related compounds as mammalian topoisomerase I and topoisomerase II poisons. Bioorganic & Medicinal Chemistry, 4(7), 1077-1085. [Link]
-
National Center for Biotechnology Information. (2017). Topoisomerase Assays. In Current Protocols in Pharmacology. [Link]
-
Paramasivan, S., Rujan, I., & Bolton, P. H. (2017). Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding. Journal of Chemical Education, 94(9), 1334-1339. [Link]
-
Veal, J. M., & Rill, R. L. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1364. [Link]
-
O'Hagan, M. P., et al. (2022). Using the Intrinsic Fluorescence of DNA to Characterize Aptamer Binding. Biosensors, 12(11), 999. [Link]
-
Inspiralis Ltd. (n.d.). Cleavage Assays. Retrieved from [Link]
Sources
- 1. Coralyne and related compounds as mammalian topoisomerase I and topoisomerase II poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coralyne Radiosensitizes A549 Cells by Upregulation of CDKN1A Expression to Attenuate Radiation Induced G2/M Block of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Coralyne, a protoberberine alkaloid, causes robust photosenstization of cancer cells through ATR-p38 MAPK-BAX and JAK2-STAT1-BAX pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor coralyne photosensitizes DNA, leading to elicitation of Chk2-dependent S-phase checkpoint and p53-independent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Controlling nucleic acid secondary structure by intercalation: effects of DNA strand length on coralyne-driven duplex disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Coralyne has a preference for intercalation between TA.T triples in intramolecular DNA triple helices - ePrints Soton [eprints.soton.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of topoisomerase I function by coralyne and 5,6-dihydrocoralyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. inspiralis.com [inspiralis.com]
- 22. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. telomer.com.tr [telomer.com.tr]
- 25. Evaluation of telomerase activity (TRAP assay and qTRAP assay) | CEITEC - výzkumné centrum [ceitec.eu]
- 26. academic.oup.com [academic.oup.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. clyte.tech [clyte.tech]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
